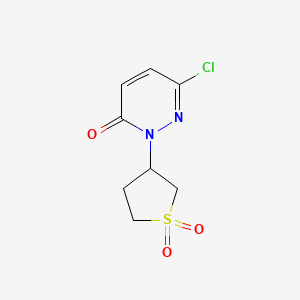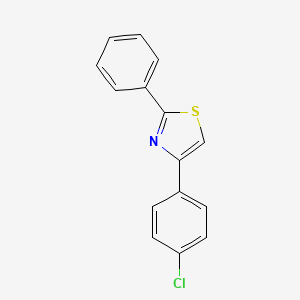
4-(4-Chlorophenyl)-2-phenyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Chlorophenyl)-2-phenyl-1,3-thiazole” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is fused with two phenyl rings, one of which is substituted with a chloro group .
Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenyl)-2-phenyl-1,3-thiazole” can be inferred from its name. It likely contains a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Attached to this ring are two phenyl rings, one of which has a chlorine atom attached .Aplicaciones Científicas De Investigación
Corrosion Inhibition
- 4-(4-Chlorophenyl)-2-phenyl-1,3-thiazole derivatives have been explored for their corrosion inhibition properties. Research utilizing quantum chemical and molecular dynamics simulations demonstrates the effectiveness of these compounds in preventing the corrosion of iron, with theoretical data aligning well with experimental inhibition efficiency results (Kaya et al., 2016).
Molecular Docking and Quantum Chemical Calculations
- These compounds have been subjected to molecular docking and quantum chemical calculations to understand their structural and electronic properties. This includes studies of molecular electrostatic potential, HOMO-LUMO analysis, and Fukui functions, which are integral in predicting biological effects and interactions with different proteins (Viji et al., 2020).
Antimicrobial Activity
- Thiazole derivatives, including those containing the 4-(4-chlorophenyl)-2-phenyl-1,3-thiazole structure, have shown promising antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, displaying varying degrees of efficacy (B'Bhatt & Sharma, 2017).
Spectroscopic Analysis and Structural Characterization
- The spectroscopic identification and structural analysis of these compounds are crucial for understanding their chemical behavior and potential applications. Studies include FT-IR, NMR, and X-ray crystallography, providing detailed insights into their molecular structure (Kerru et al., 2019).
Electrochemical Analysis
- The electrochemical behavior of these thiazole derivatives has been analyzed to assess their potential as corrosion inhibitors. This includes studies on how they interact with metal surfaces and their effectiveness in different corrosive environments (Gong et al., 2019).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNS/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEQQIVJQWJZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

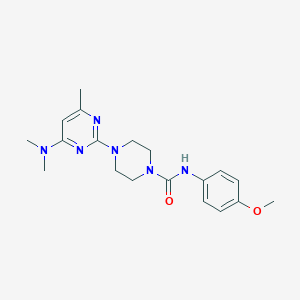


![3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid](/img/structure/B2891016.png)
![4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride](/img/structure/B2891017.png)

![(E)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2891022.png)

![4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2891025.png)
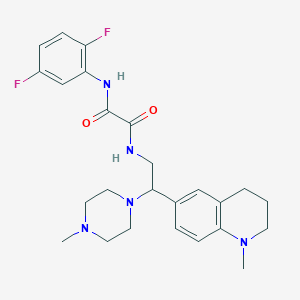
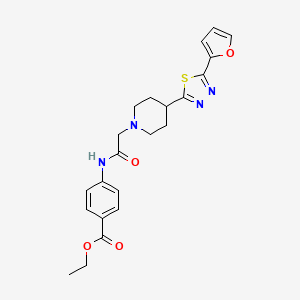
![4-[(4-Phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2891031.png)

